molecular formula C19H22N6O3 B14934148 N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B14934148
M. Wt: 382.4 g/mol
InChI Key: MADLBYIOWMHZIL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyridazine ring fused to a piperidine carboxamide moiety, along with a dimethoxyphenyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine ring and the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups, to the molecule.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazine derivatives and piperidine carboxamides, such as:

  • N-(3,4-dimethoxyphenyl)-1-(pyridazin-6-yl)piperidine-4-carboxamide
  • N-(3,4-dimethoxyphenyl)-1-(triazol-4-yl)piperidine-4-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and the triazolopyridazine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H22N6O3/c1-27-15-4-3-14(11-16(15)28-2)21-19(26)13-7-9-24(10-8-13)18-6-5-17-22-20-12-25(17)23-18/h3-6,11-13H,7-10H2,1-2H3,(H,21,26)

InChI Key

MADLBYIOWMHZIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3)OC

Origin of Product

United States

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